molecular formula C23H18ClN7O B2971425 2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-69-6

2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2971425
CAS RN: 1006000-69-6
M. Wt: 443.9
InChI Key: KGTXJSOHOSZKAL-UHFFFAOYSA-N
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Description

This compound is an organic molecule with multiple functional groups, including a chlorophenyl group, a methyl group, and a pyrazole group. These functional groups could potentially give the compound unique chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazole groups) could potentially make the structure planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of atoms and the nature of the functional groups present .

Scientific Research Applications

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential antitumor activities. For instance, El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study found that some derivatives exhibited mild to moderate antitumor activity, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy, El-Sayed, & Abulkhair, 2017.

Cytotoxic Activity

Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, and Abdelgawad (2020) designed and synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide with various aryloxy groups attached to the C2 position of the pyrimidine ring. These compounds were tested for their anticancer activity on a panel of 60 cancer cell lines. One compound in particular showed appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.

Antioxidant Activity

Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, and Garcia (2019) synthesized pyrazole-acetamide derivatives and explored their antioxidant activities through various in vitro assays. The study found significant antioxidant activity for the ligands and their complexes, indicating the potential use of these compounds in the development of antioxidant therapies Chkirate et al., 2019.

Mechanism of Action

Without specific context (such as whether this compound is used as a drug, a catalyst, etc.), it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of any products formed when it reacts. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-7-9-17(24)10-8-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-5-3-2-4-6-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTXJSOHOSZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

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